![molecular formula C17H20O2 B14447395 1,1'-[(2-Ethoxyethoxy)methylene]dibenzene CAS No. 75116-74-4](/img/structure/B14447395.png)
1,1'-[(2-Ethoxyethoxy)methylene]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two benzene rings connected by a methylene bridge, which is further substituted with an ethoxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Ethoxyethoxy)methylene]dibenzene typically involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(2-Ethoxyethoxy)methylene]dibenzene can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[(2-Ethoxyethoxy)methylene]dibenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl Ether: Similar structure but lacks the ethoxyethoxy group.
Benzyl Alcohol: Contains a hydroxyl group instead of the ethoxyethoxy group.
Benzaldehyde: Contains an aldehyde group instead of the ethoxyethoxy group.
Uniqueness
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
75116-74-4 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
[2-ethoxyethoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-2-18-13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 |
Clave InChI |
HACUVYHJTCFAMX-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)
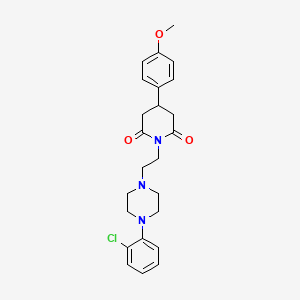
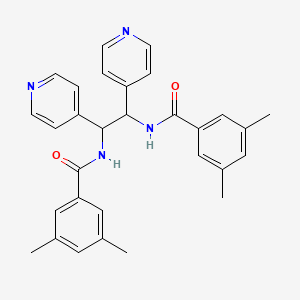
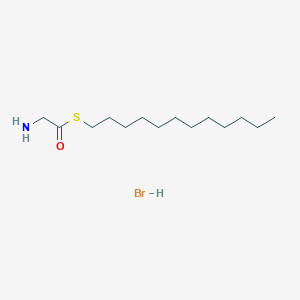
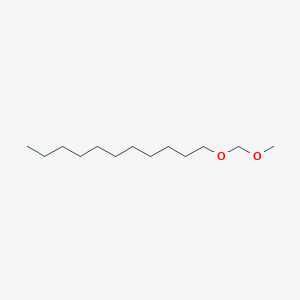

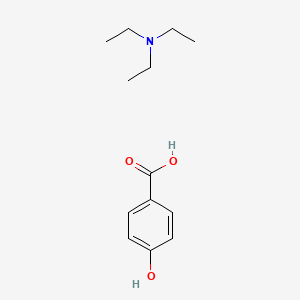
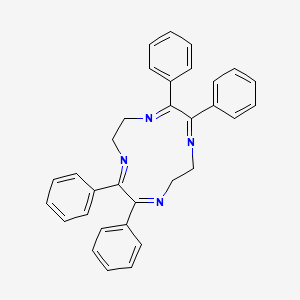

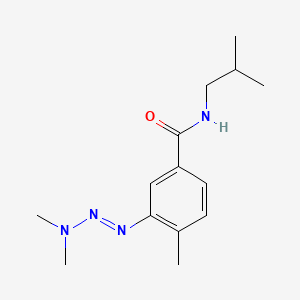


![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
